molecular formula C9H12ClNO B1603315 2-(2-Chloro-6-methylphenoxy)ethanamine CAS No. 26646-31-1

2-(2-Chloro-6-methylphenoxy)ethanamine

Cat. No. B1603315
CAS RN: 26646-31-1
M. Wt: 185.65 g/mol
InChI Key: XQTNIUIUXWUNOP-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylphenoxy)ethanamine is a chemical compound with the chemical formula C9H12ClNO. It is used in organic chemistry as a building block .


Synthesis Analysis

The synthesis of a similar compound, 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, involves several steps . Initially, 2-(2-aminoethoxy)ethanol reacts with di-tert-butyl dicarbonate (Boc2O) in an ethanol solution to protect the amino group. Then, the condensation of the resulting tert-butyl-(2-(2-hydroxy)ethyl)carbamate with 1-bromo-6-chlorohexane is carried out in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, this compound is deprotected in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .


Molecular Structure Analysis

The molecular weight of 2-(2-Chloro-6-methylphenoxy)ethanamine is 185.65 g/mol. The InChI code for its hydrochloride form is 1S/C9H12ClNO.ClH/c1-7-3-2-4-8(10)9(7)12-6-5-11;/h2-4H,5-6,11H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, have been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 2-(2-Chloro-6-methylphenoxy)ethanamine are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

A novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin used for treating benign prostatic hyperplasia, showcases the relevance of similar compounds in medicinal chemistry. The developed method involves a multi-step synthesis starting from 2-nitrochlorobenzene, highlighting the importance of such intermediates in pharmaceutical synthesis (Xiaoxia Luo et al., 2008).

Antimicrobial and Antidiabetic Studies

Research on Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes, including in vitro antimicrobial and antidiabetic studies, indicates potential biomedical applications. These compounds were found to inhibit bacterial growth and α-amylase activity, suggesting their utility in developing new therapeutic agents (S. G et al., 2023).

Environmental and Material Science

Investigations into the reactions of phenols with chloramines, important for understanding water contamination and treatment, involve compounds that can be structurally related to 2-(2-Chloro-6-methylphenoxy)ethanamine. Such studies contribute to the development of better water purification methods and understanding the behavior of chlorinated compounds in environmental contexts (V. Heasley et al., 2004).

Catalytic and Chemical Applications

Cu(II) complexes with tridentate ligands, demonstrating DNA binding, nuclease activity, and cytotoxicity studies, reflect the broader chemical utility of similar organic compounds. These findings provide a foundation for designing metal-organic frameworks and catalysts for biochemical applications (Pankaj Kumar et al., 2012).

Safety and Hazards

The safety and hazards associated with 2-(2-Chloro-6-methylphenoxy)ethanamine are detailed in the Safety Data Sheets (SDS). Some of the precautionary statements include: avoid breathing dust/fume/gas/mist/vapours/spray, do not get in eyes, on skin, or on clothing, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-chloro-6-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7-3-2-4-8(10)9(7)12-6-5-11/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTNIUIUXWUNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589557
Record name 2-(2-Chloro-6-methylphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-methylphenoxy)ethanamine

CAS RN

26646-31-1
Record name 2-(2-Chloro-6-methylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26646-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-6-methylphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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